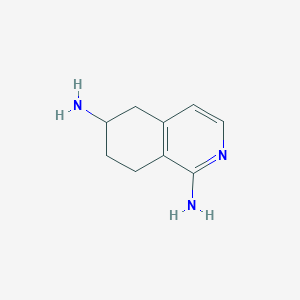![molecular formula C12H25NO2Si2 B13928455 Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate CAS No. 91387-29-0](/img/structure/B13928455.png)
Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate: is an organosilicon compound with the molecular formula C12H25NO2Si2 . It is a derivative of but-2-ynoic acid, where the hydrogen atoms are replaced by ethyl and bis(trimethylsilyl)amino groups. This compound is known for its unique structural properties and its applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate typically involves the reaction of but-2-ynoic acid with bis(trimethylsilyl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The bis(trimethylsilyl)amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate exerts its effects involves its interaction with specific molecular targets. The bis(trimethylsilyl)amino group plays a crucial role in stabilizing the compound and facilitating its reactivity. The pathways involved may include nucleophilic substitution and electrophilic addition reactions.
Comparación Con Compuestos Similares
Bis(trimethylsilyl)amine: An organosilicon compound with similar structural features.
Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester: Another compound with bis(trimethylsilyl)amino groups.
Uniqueness: Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate is unique due to its specific combination of ethyl and bis(trimethylsilyl)amino groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in specialized applications in organic synthesis and material science.
Propiedades
Número CAS |
91387-29-0 |
|---|---|
Fórmula molecular |
C12H25NO2Si2 |
Peso molecular |
271.50 g/mol |
Nombre IUPAC |
ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate |
InChI |
InChI=1S/C12H25NO2Si2/c1-8-15-12(14)10-9-11-13(16(2,3)4)17(5,6)7/h8,11H2,1-7H3 |
Clave InChI |
XKRIPGAGCJYAIU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C#CCN([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)


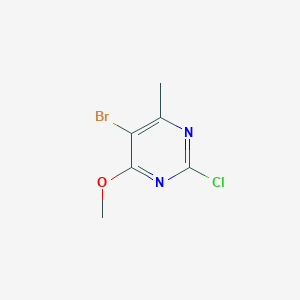
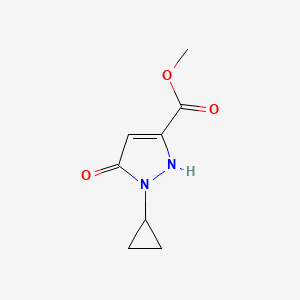
![(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)

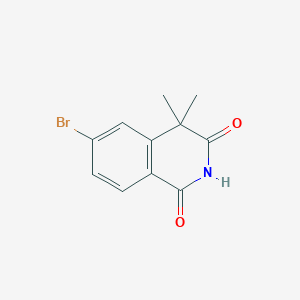

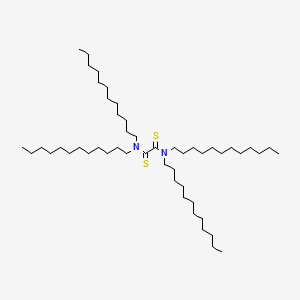

![Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-](/img/structure/B13928444.png)
